

Technical Guide: Solubility Profiling of Methyl 2-(3-cyanopropoxy)benzoate

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Compound of Interest

Compound Name: Methyl 2-(3-cyanopropoxy)benzoate

CAS No.: 134722-23-9

Cat. No.: B164389

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Executive Summary & Compound Identity

Methyl 2-(3-cyanopropoxy)benzoate (CAS: 134722-23-9) is a specialized intermediate used in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular or central nervous system pathways (e.g., quinazoline-based alpha-blockers).^{[1][2]} Its structural motif—a lipophilic benzoate ester coupled with a polar cyanopropoxy tail—creates a unique solubility profile that dictates specific solvent choices during synthesis and purification.

Attribute	Details
IUPAC Name	Methyl 2-(3-cyanopropoxy)benzoate
CAS Number	134722-23-9
Molecular Formula	C ₁₂ H ₁₃ NO ₃
Molecular Weight	219.24 g/mol
Structural Class	Alkoxybenzoate Ester / Nitrile
Physical State	Low-melting solid or viscous oil (dependent on purity)

Physicochemical Profile & Solubility Analysis

Understanding the solubility of **Methyl 2-(3-cyanopropoxy)benzoate** requires analyzing the competition between its hydrophobic aromatic core and its polar functional groups (ester and nitrile).

Calculated Properties (In Silico)

In the absence of pharmacopeial monographs, predictive modeling provides the baseline for experimental design.

- LogP (Octanol/Water Partition Coefficient): ~2.1 – 2.4
 - Implication: The compound is moderately lipophilic. It will readily partition into organic layers (DCM, EtOAc) during extraction but requires substantial organic modification to stay dissolved in aqueous HPLC mobile phases.
- Hydrogen Bond Acceptors (HBA): 4 (Ester oxygens + Nitrile nitrogen)
- Hydrogen Bond Donors (HBD): 0
- Water Solubility Prediction: Low (< 0.5 mg/mL). The absence of H-bond donors limits interaction with water, despite the polarity of the nitrile group.

Solubility Data by Solvent Class

The following data categorizes solvent suitability based on the "like dissolves like" principle and standard synthetic protocols for this class of compounds.

Solvent Class	Specific Solvent	Solubility Rating	Application Relevance
Aqueous	Water (pH 7)	Insoluble / Negligible	Anti-solvent for precipitation; wash medium for removing inorganic salts (e.g., KBr).
Polar Aprotic	DMF, DMSO, DMAc	High (>100 mg/mL)	Ideal reaction media for nucleophilic substitution (synthesis).
Polar Protic	Methanol, Ethanol	High	Suitable for recrystallization (often mixed with water) or HPLC mobile phases.
Chlorinated	Dichloromethane (DCM)	Very High	Primary extraction solvent.
Ketones	Acetone, MEK	High	Common solvent for synthesis (reflux with K_2CO_3).
Hydrocarbons	Hexane, Heptane	Low / Moderate	Used as an anti-solvent to induce crystallization from EtOAc or Toluene.

Experimental Protocol: Solubility Determination

For researchers requiring precise thermodynamic solubility values (e.g., for formulation or process scale-up), the following Saturation Shake-Flask Method is the gold standard.

Workflow Overview

This protocol ensures equilibrium is reached and distinguishes between kinetic supersaturation and true thermodynamic solubility.



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Figure 1: Standard workflow for thermodynamic solubility determination.

Detailed Methodology

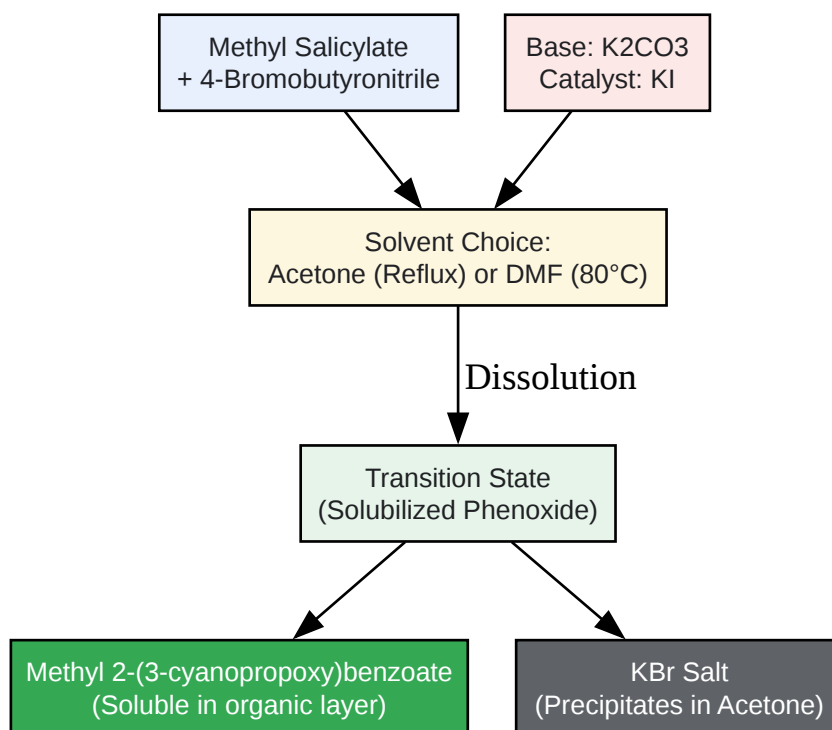
- Preparation: Add excess **Methyl 2-(3-cyanopropoxy)benzoate** (approx. 10-20 mg) to 2 mL of the target solvent in a glass vial.
- Equilibration: Agitate at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ for 24 hours. Visual inspection must confirm the presence of undissolved solid (if clear, add more compound).
- Phase Separation: Filter the supernatant using a syringe filter (0.45 μm PVDF or PTFE). Note: Discard the first 200 μL of filtrate to account for filter adsorption.
- Quantification (HPLC):
 - Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm , 4.6 x 100 mm.
 - Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic or Gradient].
 - Detection: UV at 230 nm (benzoate absorption max) or 210 nm (nitrile/ester).
 - Calculation: Compare peak area against a standard curve prepared in 100% Acetonitrile.

Synthesis & Process Implications

The solubility profile of **Methyl 2-(3-cyanopropoxy)benzoate** directly dictates the efficiency of its synthesis from Methyl Salicylate.

Synthesis Pathway and Solvent Role

The synthesis typically involves an SN2 alkylation. The choice of solvent (Acetone vs. DMF) depends on the solubility of the phenoxide intermediate.



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Figure 2: Impact of solvent solubility on the synthesis mechanism.

Purification Strategy

- **Extraction:** After reaction, the mixture is typically poured into water. Since the product is insoluble in water but the solvent (DMF/Acetone) is miscible, the product will oil out or precipitate. Extraction with Ethyl Acetate or DCM is efficient.
- **Crystallization:** If the product is solid, recrystallization from Methanol/Water or Toluene/Heptane is recommended. The product dissolves in the hot organic solvent (Methanol/Toluene) and crystallizes upon cooling or addition of the anti-solvent (Water/Heptane).

References

- PubChem. (n.d.). Methyl salicylate (Related Compound Data for Read-Across). National Library of Medicine. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (2014). Methyl Salicylate as a Selective Methylation Agent. Retrieved from [[Link](#)]

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Sources

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- 2. alfa-chemistry.com [alfa-chemistry.com]
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